Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 100840-70-8
VCID: VC2707438
InChI: InChI=1S/C12H17NO3.ClH/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13;/h4-7H,2-3,8-9,13H2,1H3;1H
SMILES: CCOC(=O)C1=CC=C(C=C1)OCCCN.Cl
Molecular Formula: C12H18ClNO3
Molecular Weight: 259.73 g/mol

Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride

CAS No.: 100840-70-8

VCID: VC2707438

Molecular Formula: C12H18ClNO3

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride - 100840-70-8

Description

Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride is a chemical compound with the molecular formula C12H18ClNO3 and a molecular weight of 259.73 g/mol . It is a derivative of benzoic acid, where the hydroxyl group is replaced by a 3-aminopropoxy group, and the carboxyl group is esterified with ethanol. The hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.

Synthesis

The synthesis of Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride typically involves several steps, starting from the appropriate benzoic acid derivative. The process may include alkylation to introduce the 3-aminopropoxy group, followed by esterification with ethanol to form the ethyl ester. The hydrochloride salt is then formed to enhance solubility and stability.

Biological Activity and Applications

Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride has potential biological activities due to its ability to interact with enzymes and receptors. The 3-aminopropoxy group can participate in hydrogen bonding and electrostatic interactions, which are crucial for modulating biological targets. This property makes it a candidate for drug development, particularly in targeting G protein-coupled receptors (GPCRs), which are significant in therapeutic applications.

Comparison with Similar Compounds

Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride shares structural similarities with other benzoate derivatives but has distinct properties due to its specific substituents.

CompoundStructural FeatureUniqueness
Methyl 4-(3-aminopropoxy)benzoate hydrochlorideMethyl instead of ethylDifferent solubility and stability
Ethyl 4-(aminomethyl)benzoateAminomethyl group instead of aminopropoxyDifferent interaction mechanisms
Ethyl 4-(2-aminopropoxy)benzoate2-Aminopropoxy groupAltered properties due to amino group position
CAS No. 100840-70-8
Product Name Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride
Molecular Formula C12H18ClNO3
Molecular Weight 259.73 g/mol
IUPAC Name ethyl 4-(3-aminopropoxy)benzoate;hydrochloride
Standard InChI InChI=1S/C12H17NO3.ClH/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13;/h4-7H,2-3,8-9,13H2,1H3;1H
Standard InChIKey AABMVSZKPFXAHL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)OCCCN.Cl
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)OCCCN.Cl
PubChem Compound 69951667
Last Modified Aug 16 2023

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